n-Methyl-n-(1-phenylethyl)aniline
Description
N-Methyl-N-(1-phenylethyl)aniline is a tertiary amine characterized by a methyl group and a 1-phenylethyl substituent attached to the nitrogen atom of an aniline backbone. It is synthesized via reductive amination or hydroamination reactions. For instance, a one-pot reductive amination using trichlorosilane and tetramethylethylenediamine (TMEDA) achieved a 92% yield . Zn(OTf)₂-catalyzed hydroamination of 1-octyne with substituted anilines also produced this compound in moderate to good yields, highlighting its synthetic versatility . Its applications span catalysis, polymer stabilization (as an antioxidant precursor), and intermediates in pharmaceutical synthesis .
Properties
CAS No. |
6299-04-3 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-methyl-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C15H17N/c1-13(14-9-5-3-6-10-14)16(2)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
PGLKWQTYEZKGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Methyl-n-(1-phenylethyl)aniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with 1-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Methyl-n-(1-phenylethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Methyl-n-(1-phenylethyl)aniline involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Isomeric and Stereochemical Variants
- N-(1-Phenylethyl)aniline vs. N-(2-Phenylethyl)aniline: These isomers differ in the position of the phenylethyl group (Markovnikov vs. anti-Markovnikov addition). Palladium catalysts selectively form the Markovnikov isomer (N-(1-phenylethyl)aniline) at low temperatures, while higher temperatures favor the anti-Markovnikov isomer (N-(2-phenylethyl)aniline) .
- (−)-N-(1-Phenylethyl)aniline :
This enantiomer, synthesized via asymmetric hydroamination using chiral N-O amide catalysts, exhibits high enantiomeric excess (e.e.), critical for chiral drug intermediates. Computational studies (DFT/HF) confirm low energy barriers for its formation .
Alkyl Chain Modifications
- N-Methyl-N-(1-pentyl)aniline and N-Methyl-N-(1-butyl)aniline :
These analogues, with longer alkyl chains (pentyl/butyl instead of phenylethyl), are byproducts in β-butyllithium-mediated reactions. Their lower yields (<1–3%) compared to N-Methyl-N-(1-phenylethyl)aniline suggest steric or electronic challenges in alkylation steps .
Substituent Effects on the Aromatic Ring
N-Substituent Variations
- N-Benzyl-N-(1-phenylethyl)aniline :
Replacing the methyl group with benzyl increases steric bulk, which may hinder catalytic activity but improve thermal stability in polymer applications . - 4,4′-Bis(1-phenylethyl)diphenylamine: This dimeric analogue, with two phenylethyl groups, is a high-performance antioxidant (e.g., Vulkanox DDA) used in rubber and plastics. Its extended conjugation system enhances radical-scavenging efficiency .
Physicochemical and Functional Comparisons
Key Observations:
- Steric Effects : Bulkier substituents (e.g., benzyl, bis-phenylethyl) reduce reactivity in catalytic systems but enhance thermal stability .
- Electronic Effects : Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., nitro) enable directed functionalization .
- Stereoselectivity : Asymmetric synthesis routes achieve high enantiomeric purity, critical for bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
